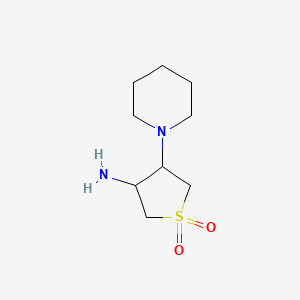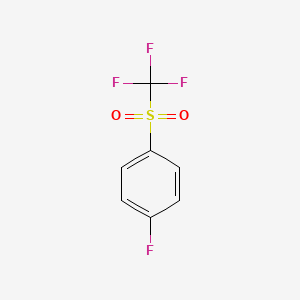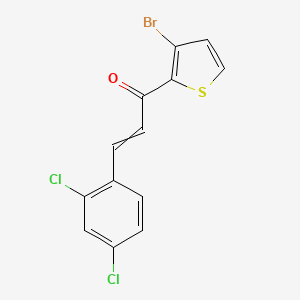
1-(4-Aminophenyl)-3,4-dihydrochinolin-1(2H)-on
Übersicht
Beschreibung
4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone, also known as 4-Aminoquinoline, is a chemical compound with a wide range of applications in scientific research. It is a versatile compound that has been used in the synthesis of various pharmaceuticals, as well as in the synthesis of other compounds. 4-Aminoquinoline has also been used in the synthesis of various drugs, such as antimalarials, antibiotics, and anti-cancer agents. This compound has also been used in the synthesis of various other compounds, such as dyes, pigments, and catalysts.
Wissenschaftliche Forschungsanwendungen
Aktivität als Sigma-1-Rezeptor-Antagonist
Diese Verbindung wurde bei der Synthese von Derivaten verwendet, die eine Aktivität als Sigma-1-Rezeptor-Antagonist (σ1R) aufweisen . Diese Rezeptoren sind an der Regulation von Neurotransmittersystemen beteiligt und haben Auswirkungen auf die Behandlung von Krankheiten wie Alzheimer, Depression und Schizophrenie.
Synthese von heterocyclischen Verbindungen
Der 3,4-Dihydrochinolin-1(2H)-yl-Rest dient als Baustein für die Synthese verschiedener heterocyclischer Verbindungen . Diese Verbindungen sind in der pharmazeutischen Chemie entscheidend für die Herstellung von Medikamenten mit potenziellen therapeutischen Wirkungen.
Mediumzusatz in der mikrobiellen Kultur
In der mikrobiologischen Forschung, insbesondere bei der Kultur von Pseudomonas ayucida, kann diese Verbindung als Mediumzusatz während Anreicherungs-Kulturversuchen eingesetzt werden . Sie kann das Wachstum und die Stoffwechselwege von Mikroorganismen beeinflussen.
Festphasen-Synthese
Eine Bibliothek von 3,4-Dihydro-2(1H)-chinolinonen wurde durch die Umlagerung von β-Lactam-Zwischenprodukten in der Festphase synthetisiert . Diese Methode ist in der kombinatorischen Chemie von Bedeutung für die schnelle Synthese verschiedener Verbindungen.
Cyclopropan-Ring-Erweiterung
Die Verbindung wird als Ausgangsreagenz bei der Synthese von 3,4-Dihydro-2(1H)-chinolinonen unter Verwendung von N-(1'-Alkoxy)cyclopropyl-2-haloanilinen eingesetzt . Der Schlüsselschritt beinhaltet die Cyclopropan-Ring-Erweiterung in Gegenwart eines Palladiumkatalysators, was eine wertvolle Reaktion in der organischen Synthese darstellt.
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYCNMIZJOEZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388086 | |
| Record name | (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137975-18-9 | |
| Record name | (4-Aminophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137975-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)


